molecular formula C5H9BO3 B15197643 (3,4-Dihydro-2H-pyran-6-yl)boronic acid

(3,4-Dihydro-2H-pyran-6-yl)boronic acid

Cat. No.: B15197643
M. Wt: 127.94 g/mol
InChI Key: WMTFFUZGIPMUDS-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyran-6-yl)boronic acid is a boronic acid derivative with the molecular formula C5H9BO3. It is a versatile compound used in various chemical reactions and has significant applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-pyran-6-yl)boronic acid typically involves the reaction of 3,4-dihydro-2H-pyran with boronic acid derivatives under controlled conditions. One common method is the hydroboration-oxidation reaction, where the pyran compound is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-pyran-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, alkanes, alkenes, and various substituted pyran derivatives .

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydro-2H-pyran-6-yl)boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and its versatility in various synthetic applications make it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C5H9BO3

Molecular Weight

127.94 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-6-ylboronic acid

InChI

InChI=1S/C5H9BO3/c7-6(8)5-3-1-2-4-9-5/h3,7-8H,1-2,4H2

InChI Key

WMTFFUZGIPMUDS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCCCO1)(O)O

Origin of Product

United States

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